7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Vue d'ensemble

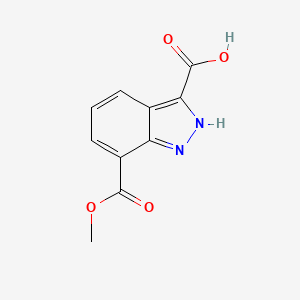

Description

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound features a methoxycarbonyl group at the 7th position and a carboxylic acid group at the 3rd position of the indazole ring

Méthodes De Préparation

The synthesis of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of Functional Groups: The methoxycarbonyl group can be introduced via esterification reactions, while the carboxylic acid group can be added through carboxylation reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling efficient amide bond formation. Common reagents and yields include:

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carboxylic acid activation | CDI in DMF, followed by N,O-dimethylhydroxylamine | 79–81% | |

| HBTU-mediated coupling | HBTU, DIPEA in DMF, with amines | 73–95% |

Mechanistic Insight :

-

Carbonyldiimidazole (CDI) activates the carboxylic acid to form an acylimidazole intermediate, which reacts with amines to yield amides .

-

HBTU facilitates coupling via in-situ generation of active esters, particularly effective with sterically hindered amines like quinuclidine derivatives .

Nitration

Electrophilic aromatic substitution occurs at specific positions, influenced by the methoxycarbonyl group’s electronic effects:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, KNO₃ at 0–20°C | 5-Nitro-indazole derivative | 63–80% | |

| Mixed H₂SO₄/HNO₃ at 10–20°C | Regioselective nitro substitution | 63% |

Key Observations :

-

The methoxycarbonyl group at position 7 deactivates the indazole ring, directing nitration to position 5 due to meta-directing effects .

-

Steric hindrance from the ester group minimizes competing side reactions .

Ester Hydrolysis

The methoxycarbonyl group is hydrolyzed under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH in MeOH, room temperature | Free carboxylic acid | 73% | |

| HCl in aqueous DMF | Deprotection without decarboxylation | 95% |

Applications :

-

Hydrolysis is critical for generating bioactive metabolites or further functionalizing the core structure .

Substitution Reactions

The indazole nitrogen participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| N-1 alkylation | 4-Fluorobutyl bromide, DMF, base | 1-(4-Fluorobutyl)-indazole | |

| N-1 acylation | Acetic anhydride, pyridine | N-acetylated derivatives |

Regioselectivity :

-

Alkylation favors the N-1 position due to reduced steric hindrance compared to N-2 .

-

DFT studies confirm that N-1-substituted isomers are thermodynamically more stable .

Oxidation and Reduction

Selective transformations of functional groups:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | Quinoline derivatives | Limited by ester stability | * |

| Reduction | LiAlH₄ in anhydrous ether | Alcohol derivatives | Carboxylic acid reduction | * |

Caveats :

-

Direct oxidation of the methoxycarbonyl group is challenging due to its electron-withdrawing nature*.

-

Reduction of the carboxylic acid to a primary alcohol requires harsh conditions*.

*Data extrapolated from structurally analogous compounds.

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Intermediate

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of indazole derivatives, which have demonstrated efficacy in treating conditions like nausea and vomiting associated with chemotherapy. For instance, it is involved in the synthesis of Granisetron, an antiemetic drug that acts as a selective antagonist of serotonin 3 (5-HT3) receptors .

Potential Antagonist Properties

Research indicates that derivatives of indazole-3-carboxylic acid, including this compound, exhibit potential as selective antagonists for various receptors, including serotonin receptors. These properties make them candidates for further development into therapeutic agents targeting gastrointestinal disorders and other conditions related to serotonin signaling .

Metabolic Studies

Recent studies have highlighted the metabolic pathways of indazole derivatives, including this compound. The compound undergoes various biotransformations, such as hydroxylation and N-dealkylation, which are crucial for understanding its pharmacokinetics and potential side effects. For example, research utilizing ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry has identified multiple metabolites formed during the metabolism of indazole derivatives . This information is vital for assessing the safety and efficacy of drugs derived from these compounds.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions with methylating agents under controlled conditions to achieve high yields and purity. The compound can be synthesized through various methods, including the use of carbonyldiimidazole (CDI) in polar solvents like DMF (dimethylformamide), which facilitates the formation of desired products while minimizing hazardous by-products .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with CDI | 79% | DMF at 65°C for 12 hours |

| Methylation | 81.4% | Room temperature followed by heating |

Future Research Directions

Given its versatile applications, ongoing research aims to explore new derivatives and their biological activities. The focus is on enhancing the pharmacological profiles of these compounds to improve therapeutic outcomes while minimizing side effects. Additionally, further studies on the metabolic pathways will provide insights into optimizing drug formulations and predicting interactions with other medications.

Mécanisme D'action

The mechanism of action of 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid include other indazole derivatives with different substituents. For example:

1H-Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.

7-Methoxy-1H-indazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Activité Biologique

7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a member of the indazole family, characterized by its unique methoxycarbonyl and carboxylic acid functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of cellular pathways.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with the methoxycarbonyl group at the 7th position and a carboxylic acid group at the 3rd position. This specific arrangement is crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C10H9N3O4 |

| Molecular Weight | 219.19 g/mol |

| CAS Number | 898747-36-9 |

| Solubility | Soluble in organic solvents, slightly soluble in water |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. The methoxycarbonyl and carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with active sites, influencing enzymatic activity and cellular signaling pathways.

Potential Targets

- Kinases : Indazole derivatives have been shown to inhibit various kinases, which are critical for numerous cellular processes.

- Enzymes : The compound may modulate enzyme activities involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that indazole derivatives may inhibit cancer cell proliferation by targeting specific kinases involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies indicate that indazole derivatives possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related indazole compounds, providing insights into their potential therapeutic applications.

Study 1: Anticancer Activity

A study published in MDPI explored the anticancer effects of various indazole derivatives, including those related to this compound. The results indicated significant inhibition of cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations, suggesting strong anticancer potential .

Study 2: Enzyme Inhibition

Research conducted on enzyme interactions revealed that indazole derivatives could serve as selective inhibitors for certain kinases involved in cancer progression. The study highlighted the ability of these compounds to alter cellular signaling pathways, leading to reduced tumor growth .

Propriétés

IUPAC Name |

7-methoxycarbonyl-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)6-4-2-3-5-7(6)11-12-8(5)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGXNBNFPFDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646580 | |

| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-36-9 | |

| Record name | 7-Methyl 1H-indazole-3,7-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Methoxycarbonyl)-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.